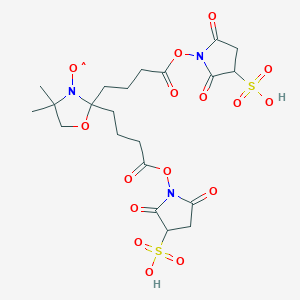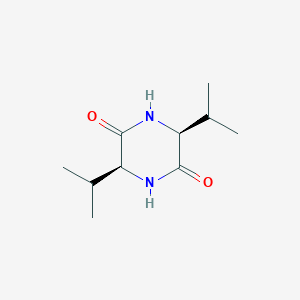
Bssda
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bssda, also known as bis(sulfosuccinimidyl) dodecyl suberate, is a chemical compound that is commonly used in scientific research. This compound is used as a cross-linking agent to covalently link proteins, peptides, and other biomolecules. Bssda has gained popularity due to its ability to form stable and specific linkages between molecules, which is essential in many applications in the field of biology and biochemistry.
Mecanismo De Acción
Bssda works by forming a covalent bond between two molecules. The sulfo-NHS ester reacts with the primary amine group of one molecule, and the resulting intermediate reacts with the primary amine group of the other molecule, forming a stable covalent bond.
Efectos Bioquímicos Y Fisiológicos
Bssda has no known biochemical or physiological effects on living organisms. It is a chemical reagent used in laboratory experiments and is not intended for use in living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Bssda is its ability to form stable and specific linkages between molecules. This makes it an ideal cross-linking agent for studying protein-protein interactions and for identifying protein complexes in complex mixtures. Bssda is also water-soluble, which makes it easy to use in aqueous solutions.
One of the limitations of Bssda is its relatively long linker arm, which can affect the spatial arrangement of the cross-linked molecules. This can lead to false-positive results in some experiments. Bssda is also sensitive to pH and temperature, which can affect its reactivity and stability.
Direcciones Futuras
There are several future directions for Bssda research. One area of research is the development of new cross-linking agents with shorter linker arms, which can improve the accuracy of protein-protein interaction studies. Another area of research is the development of new methods for analyzing cross-linked proteins, such as mass spectrometry-based methods. Finally, there is a need for further research on the effects of Bssda on the structure and function of cross-linked proteins.
Métodos De Síntesis
Bssda is synthesized using a two-step reaction process. In the first step, dodecyl suberate is reacted with N-hydroxysulfosuccinimide (sulfo-NHS) to form Bssda(sulfosuccinimidyl) dodecyl suberate sulfo-NHS ester. In the second step, the sulfo-NHS ester is reacted with another molecule of dodecyl suberate to form Bssda.
Aplicaciones Científicas De Investigación
Bssda is widely used in scientific research for various applications. One of the most common applications is in protein-protein interaction studies. Bssda is used to cross-link proteins and peptides to study their interactions and to identify protein complexes. Bssda is also used in the field of proteomics to identify protein-protein interactions in complex mixtures.
Propiedades
Número CAS |
116502-73-9 |
|---|---|
Nombre del producto |
Bssda |
Fórmula molecular |
C21H28N3O16S2 |
Peso molecular |
642.6 g/mol |
InChI |
InChI=1S/C21H28N3O16S2/c1-20(2)11-38-21(24(20)31,7-3-5-16(27)39-22-14(25)9-12(18(22)29)41(32,33)34)8-4-6-17(28)40-23-15(26)10-13(19(23)30)42(35,36)37/h12-13H,3-11H2,1-2H3,(H,32,33,34)(H,35,36,37) |
Clave InChI |
UEOCILPYWSZCBW-UHFFFAOYSA-N |
SMILES |
CC1(COC(N1[O])(CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)CCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C |
SMILES canónico |
CC1(COC(N1[O])(CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)CCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)C |
Sinónimos |
is(sulfo-N-succinimidyl) doxyl-2-spiro-5'-azelate BSSDA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)







